molecular formula C10H18N4S B1307080 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 878415-85-1

5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1307080
M. Wt: 226.34 g/mol
InChI Key: UGOZLQYAESVSLA-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole class, which is known for its diverse pharmacological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific compound is not directly described in the provided papers, but related compounds with thiadiazole moieties have been synthesized and studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . This method could potentially be adapted for the synthesis of 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine by using appropriate starting materials that incorporate the 4-methylpiperidinyl moiety.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques. For example, the ibuprofen-thiadiazole hybrid was analyzed using FT-IR, multinuclear NMR spectroscopies, and single crystal X-Ray diffraction . These techniques revealed the presence of discrete cations and anions in the crystalline phase and provided insights into the vibrational modes of the molecule. Similar analytical methods would likely be employed to determine the molecular structure of 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

Thiadiazole compounds can undergo various chemical reactions with nucleophiles. For instance, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacts with bases to form thioamides or undergoes ring opening . Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been shown to react with O-, S-, N-, and P-nucleophiles, leading to a variety of products while retaining the furylthiadiazole fragment . These studies suggest that the 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine could also participate in nucleophilic substitution reactions, potentially leading to new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The ibuprofen-thiadiazole hybrid's vibrational analysis indicated strong signals corresponding to the N-N bond with partial double bond character . The NBO analysis suggested strong resonance interactions within the molecule. These properties are crucial for understanding the reactivity and potential applications of the compound. The physical and chemical properties of 5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine would need to be determined through experimental studies, including solubility, melting point, and stability, to fully understand its potential as a pharmacological agent.

Scientific Research Applications

Noncovalent Interactions and Crystallography

  • Quantitative Assessment of Noncovalent Interactions : A study on adamantane-1,3,4-thiadiazole hybrids, including analyses on their crystallography and quantum theory of atoms-in-molecules (QTAIM), provided insights into the nature of intra- and intermolecular interactions. These findings underline the compound's potential in designing materials with specific physical properties (El-Emam et al., 2020).

Biological Activities and Potential Therapeutic Applications

  • Anti-inflammatory and Analgesic Activities : Novel acridine derivatives of thiadiazole were synthesized and tested for anti-inflammatory and analgesic effects. The study offers insights into the compound's potential as a lead for developing new therapeutic agents (Kothamunireddy & Galla, 2021).
  • Antimicrobial and Antifungal Activities : Research on thiadiazole derivatives highlighted their effectiveness against various microbial strains, indicating their potential in addressing resistance issues and developing new antimicrobial agents (Makwane et al., 2018).

Material Science and Chemistry

  • Synthesis and Characterization of Hybrid Molecules : The microwave-assisted synthesis of compounds incorporating thiadiazole and their biological activity screenings (antimicrobial, antilipase, and antiurease) suggest these derivatives have potential applications in pharmaceutical development and as bioactive materials (Başoğlu et al., 2013).

Spectroscopy and Fluorescence Studies

  • Fluorescence Effects and Molecular Aggregation : Spectroscopic studies on derivatives show interesting fluorescence effects, which can be attributed to molecular aggregation and amino group position. Such properties are crucial for developing fluorescent markers and sensors in biological and chemical research (Matwijczuk et al., 2018).

properties

IUPAC Name

5-[2-(4-methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-8-2-5-14(6-3-8)7-4-9-12-13-10(11)15-9/h8H,2-7H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZLQYAESVSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

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